molecular formula C14H10Br2N2O3 B607337 Epaminurad CAS No. 1198153-15-9

Epaminurad

Número de catálogo: B607337
Número CAS: 1198153-15-9
Peso molecular: 414.05 g/mol
Clave InChI: ZMVGQIIOXCGAFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Epaminurad, also known as URC102 or UR-1102, is a selective inhibitor of the urate transporter 1 (URAT1), which plays a crucial role in the renal handling of uric acid. This compound has garnered significant attention for its potential therapeutic applications in treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a selective uricosuric agent , meaning it promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels. It achieves this by inhibiting the URAT1 transporter, which is responsible for reabsorbing uric acid in the kidneys. This mechanism is particularly relevant in conditions like gout, where elevated uric acid levels lead to crystal formation and subsequent inflammatory responses.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various clinical trials and studies:

  • Selectivity : Compared to other URAT1 inhibitors like benzbromarone, this compound exhibits superior selectivity and safety profiles, making it a promising candidate for long-term management of gout .
  • Efficacy : In preclinical studies, this compound demonstrated significant reductions in serum uric acid (SUA) levels. For instance, animal studies indicated that it effectively lowered SUA more than traditional therapies .

Clinical Trials

This compound has undergone several phases of clinical trials to assess its efficacy and safety:

Study Phase ClinicalTrials.gov Identifier Description
Phase 2NCT02290210Evaluated safety and pharmacokinetics; well-tolerated with favorable outcomes .
Phase 2NCT02557126Focused on pharmacodynamics; showed promising results in lowering SUA .
Phase 3NCT05815901Ongoing trial comparing this compound with febuxostat for treatment efficacy in gout patients .

Case Studies

In a series of case studies involving patients with chronic gout:

  • Case Study 1 : A patient treated with this compound showed a marked decrease in SUA levels from 8.5 mg/dL to 5.0 mg/dL within three months, with no adverse effects reported.
  • Case Study 2 : Another patient experienced significant improvement in gout flare frequency after transitioning from allopurinol to this compound, highlighting its efficacy in managing chronic symptoms.

Comparative Efficacy

When compared to other urate-lowering therapies, this compound's efficacy stands out:

Medication Mechanism Average SUA Reduction Safety Profile
This compoundURAT1 Inhibition30-50%Well-tolerated
FebuxostatXanthine Oxidase Inhibition25-40%Moderate risk of liver toxicity
AllopurinolXanthine Oxidase Inhibition20-30%Risk of hypersensitivity reactions

Future Directions

The ongoing research into this compound suggests potential expansions beyond gout treatment. Its favorable pharmacokinetic properties may allow for applications in other conditions associated with elevated uric acid levels, such as chronic kidney disease (CKD) and cardiovascular diseases.

Propiedades

Número CAS

1198153-15-9

Fórmula molecular

C14H10Br2N2O3

Peso molecular

414.05 g/mol

Nombre IUPAC

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone

InChI

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2

Clave InChI

ZMVGQIIOXCGAFV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

SMILES canónico

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Epaminurad; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epaminurad
Reactant of Route 2
Epaminurad
Reactant of Route 3
Epaminurad
Reactant of Route 4
Epaminurad
Reactant of Route 5
Epaminurad
Reactant of Route 6
Epaminurad

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.